2-Butoxybut-1-ene
Description
2-Butoxybut-1-ene (C₈H₁₄O) is an ether-substituted alkene characterized by a butoxy group (-O-C₄H₉) attached to a butene backbone. This compound is primarily used in research and development for synthesizing specialty chemicals, polymers, and intermediates. Its reactivity stems from the electron-rich alkene moiety and the ether functional group, making it a versatile candidate for electrophilic additions and polymerization reactions.
Properties
IUPAC Name |
1-but-1-en-2-yloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTPBZEAHZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528241 | |
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-65-0 | |
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods
In industrial settings, the production of 2-butoxybut-1-ene often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 2-butoxybut-1-ene into butoxybutane.
Substitution: The double bond in 2-butoxybut-1-ene makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Butoxybutanal, Butoxybutanoic acid
Reduction: Butoxybutane
Substitution: Halogenated derivatives of 2-butoxybut-1-ene
Scientific Research Applications
2-Butoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Industry: It is used in the production of specialty chemicals, including solvents and surfactants.
Mechanism of Action
The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Butoxybut-1-ene with three analogues: 1-(1-Butoxyethoxy)butane (ether), 2-Butanone (ketone), and 2-Buten-1-amine (amine).
Structural and Functional Group Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 2-Butoxybut-1-ene | C₈H₁₄O | 126.20 | Ether, Alkene |
| 1-(1-Butoxyethoxy)butane | C₁₀H₂₂O₂ | 174.28 | Ether |
| 2-Butanone | C₄H₈O | 72.11 | Ketone |
| 2-Buten-1-amine | C₄H₉N | 71.12 | Amine, Alkene |
Key Observations :
- Ether vs. Ketone: Unlike 2-Butanone, which contains a carbonyl group, 2-Butoxybut-1-ene’s ether linkage reduces polarity, impacting solubility and reactivity .
- Alkene Reactivity : Both 2-Butoxybut-1-ene and 2-Buten-1-amine feature alkenes, but the amine’s nucleophilic nitrogen introduces distinct reaction pathways (e.g., nucleophilic additions) compared to the ether’s electrophilic alkene .
Key Observations :
- 1-(1-Butoxyethoxy)butane’s Category 4 toxicity (low but measurable harm) suggests that 2-Butoxybut-1-ene may require similar precautions due to shared ether functionality .
- 2-Buten-1-amine’s acute toxicity protocols emphasize medical consultation, unlike the less stringent guidelines for ethers .
Environmental and Ecological Impact
| Compound | Persistence/Degradability | Bioaccumulation Potential |
|---|---|---|
| 2-Butoxybut-1-ene | No data available | No data available |
| 1-(1-Butoxyethoxy)butane | No data available | No data available |
| 2-Butanone | High volatility | Low |
| 2-Buten-1-amine | Unknown | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
